Glutarimide, N,3,3-trimethyl-

Description

Contextualization within the Glutarimide (B196013) Class of Chemical Compounds

The core of Glutarimide, N,3,3-trimethyl- is the glutarimide ring, a six-membered heterocyclic structure known chemically as piperidine-2,6-dione. wikipedia.orgnih.gov This structure is formed from glutaric acid and features two carbonyl groups within the ring. wikipedia.org The glutarimide class of compounds is significant in medicinal chemistry and organic synthesis. Many derivatives have been synthesized by substituting various functional groups onto the core ring structure.

Glutarimide, N,3,3-trimethyl- is distinguished by the presence of three methyl groups. Two are attached to the carbon at position 3 (C3), and one is attached to the nitrogen atom (N1). This substitution pattern differentiates it from the unsubstituted parent compound, glutarimide, and other derivatives like 3,3-dimethylglutarimide (B74337). The addition of these methyl groups influences the compound's steric and electronic properties, such as its molecular weight and potential reactivity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Substituents |

| Glutarimide | C₅H₇NO₂ | 113.11 | None |

| 3,3-Dimethylglutarimide | C₇H₁₁NO₂ | 141.17 | Two methyl groups at C3 |

| Glutarimide, N,3,3-trimethyl- | C₈H₁₃NO₂ | 155.19 | One methyl group at N1, two methyl groups at C3 |

Historical Perspectives in Synthetic Chemistry and Biological Inquiry

The history of the glutarimide class began with the synthesis of the parent compound from glutaric acid in the early 20th century, where it was initially valued for its utility in chemical synthesis. wikipedia.org The pharmacological importance of the glutarimide scaffold was not recognized until the mid-20th century with the development of derivatives like glutethimide, a sedative, and most notably, thalidomide (B1683933). wikipedia.orggoogle.com

Thalidomide, initially marketed as a sedative in the 1950s, brought the glutarimide structure to the forefront of biological inquiry. wikipedia.orgjci.org Its subsequent discovery as a potent teratogen led to its withdrawal but also sparked decades of research into its mechanisms of action. This research eventually revealed that glutarimide-containing compounds, including thalidomide and its analogues like lenalidomide, can bind to the protein cereblon (CRBN), an E3 ubiquitin ligase adaptor. wikipedia.orgrscf.ru This interaction modulates the protein degradation system, leading to immunomodulatory and anti-cancer effects. wikipedia.org

This historical context establishes the glutarimide ring as a privileged scaffold in drug discovery. The exploration of new derivatives, including substituted versions like Glutarimide, N,3,3-trimethyl-, is a logical extension of this long-standing interest. The synthesis of novel glutarimide analogues remains an active area of research, aiming to create new chemical tools and potential therapeutic agents by modifying the core structure. rscf.runsf.gov

Detailed Research Findings

Research on Glutarimide, N,3,3-trimethyl- primarily revolves around its chemical identity and synthesis, which can be inferred from established chemical principles and studies on related compounds.

Chemical Properties

The fundamental chemical properties of Glutarimide, N,3,3-trimethyl- are derived from its molecular structure.

| Property | Value |

| Molecular Formula | C₈H₁₃NO₂ uni.lu |

| IUPAC Name | 1,4,4-trimethylpiperidine-2,6-dione uni.lu |

| Monoisotopic Mass | 155.09464 Da uni.lu |

| Molecular Weight | 155.19 g/mol |

| InChIKey | FMGADNVMWHSJDJ-UHFFFAOYSA-N uni.lu |

Synthesis

The synthesis would likely proceed via the following steps:

Preparation of the Precursor : The starting material, 3,3-dimethylglutarimide, is a known compound that can be synthesized or obtained commercially. chemicalbook.comlookchem.com

N-Alkylation : The nitrogen on the 3,3-dimethylglutarimide ring can be methylated. A common method for the N-methylation of imides is to react the imide with a methylating agent, such as methyl iodide, in the presence of a suitable base. rscf.ru The base deprotonates the imide nitrogen, forming an anion that then acts as a nucleophile to attack the methylating agent, resulting in the formation of Glutarimide, N,3,3-trimethyl-.

This synthetic approach is consistent with methodologies reported for the preparation of other N-substituted glutarimide analogs for research in medicinal chemistry. rscf.ru

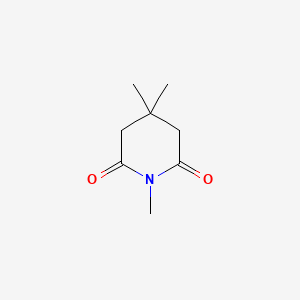

Structure

2D Structure

3D Structure

Properties

CAS No. |

25115-67-7 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1,4,4-trimethylpiperidine-2,6-dione |

InChI |

InChI=1S/C8H13NO2/c1-8(2)4-6(10)9(3)7(11)5-8/h4-5H2,1-3H3 |

InChI Key |

FMGADNVMWHSJDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)N(C(=O)C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Glutarimide, N,3,3 Trimethyl

Established Synthetic Pathways for Glutarimide (B196013), N,3,3-trimethyl-

An established method for preparing glutarimide compounds involves starting with α-cyanomethanetriacetate compounds. This process includes hydrolysis, cyclization, and conversion to the desired glutarimide. google.com Specifically, the synthesis of 3-carboxymethylglutarimide compounds can be initiated from a cyanomethanetriacetate compound, which is reacted with an alcohol and a dry hydrogen halide to form an imino ester hydrochloride. Subsequent heating, saponification, and decarboxylation yield the 3-carboxymethylglutarimide compound. google.com This general approach allows for the synthesis of various substituted glutarimide compounds. google.com

Another documented instance of Glutarimide, N,3,3-trimethyl- is its isolation from the fruits of the Artocarpus chama plant. researchgate.net

Novel Synthetic Approaches for Glutarimide, N,3,3-trimethyl- and its Analogues

Recent advancements in synthetic chemistry have led to the development of innovative methods for producing glutarimide derivatives, including strategies for asymmetric synthesis and the incorporation of the glutarimide moiety into larger, functional materials.

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis has emerged as a powerful tool for creating chiral glutarimide analogs with high enantioselectivity. Dirhodium catalysts, for instance, have been effectively used in the C–H functionalization and cyclopropanation of glutarimide-derived aryl diazoacetates. acs.orgacs.org These reactions proceed with high yields and excellent enantioselectivity, providing access to structurally diverse and stereoenriched glutarimide-containing compounds. acs.orgacs.org

Key findings in this area include:

The use of dirhodium catalysts enables the late-stage functionalization of the glutarimide core. nih.gov

Catalyst selection is crucial, with catalysts like Rh2(S-tetra-p-BrPhPTTL)4 demonstrating high levels of asymmetric induction. acs.org

These methods allow for the creation of not only molecular glue degrader-like compounds but also intermediates for more complex bifunctional molecules. acs.orgacs.org

N-heterocyclic carbene (NHC) catalysis has also been employed for the enantioselective synthesis of spiro-glutarimide derivatives. researchgate.net This strategy involves the [3+3] spiro-annulation of α,β-unsaturated aldehydes with cyclic β-ketoamides, proceeding through a Michael addition–intramolecular amidation pathway to yield spirocyclic products with good diastereoselectivity and enantioselectivity. researchgate.net Furthermore, the enantioselective desymmetrization of 4-substituted and 4,4-disubstituted N-Cbz-glutarimides has been achieved using chiral NHC catalysts, involving the enantioselective cleavage of the imide C-N bond. nih.gov

| Catalyst Type | Reaction | Key Feature |

| Dirhodium Catalysts | C–H Functionalization, Cyclopropanation | High enantioselectivity and yield in late-stage functionalization. acs.orgacs.orgnih.gov |

| N-Heterocyclic Carbene (NHC) | [3+3] Spiro-annulation, Desymmetrization | Access to spiro-glutarimides and chiral glutarates. researchgate.netnih.gov |

Functionalization and Derivatization Techniques for Glutarimide Scaffold

The glutarimide scaffold serves as a "privileged scaffold," meaning it can be modified to interact with a variety of biological targets. researchgate.net The functionalization and derivatization of this core structure are key to developing new molecules with specific properties.

Dirhodium-catalyzed reactions, such as cyclopropanation and C-H functionalization, have proven to be mild and effective methods for the late-stage derivatization of glutarimide derivatives. acs.orgnih.gov These techniques introduce sp3-rich elements, which can be valuable for medicinal chemistry applications. nih.gov The ability to derivatize classical cereblon-binding glutarimide cores into aryl diazoacetates opens up new avenues for creating diverse and stereoenriched compounds. acs.orgacs.org

Polymerization and Materials Synthesis Incorporating Glutarimide Moieties

The incorporation of glutarimide moieties into polymers can impart desirable properties to the resulting materials. A universal approach to forming new thermostable soluble polysilsesquioxanes with glutarimide side-chain groups has been proposed. mdpi.com This involves the hydrolysis and polycondensation of a trifunctional (trimethoxysilylpropyl)glutarimide. mdpi.com The resulting polymers exhibit properties of a UV absorber, which can protect materials from destructive ultraviolet radiation. mdpi.com

The synthesis of polyglutarimides from poly(methyl methacrylate) (PMMA) and amines like cyclohexylamine (B46788) has also been studied. researchgate.net The process involves aminolysis and subsequent amidization of ester groups, leading to the formation of glutarimide rings. researchgate.net The reaction conditions, such as temperature and the ratio of constituents, significantly influence the degree of imidization and the glass transition temperature (Tg) of the final polymer. researchgate.net Research has shown that the reactivity for intramolecular cyclization to form glutarimide rings follows the order: amide-acid > amide-amide > amide-ester. researchgate.net

Chemical Reactivity and Derivatization of Glutarimide, N,3,3-trimethyl-

The chemical reactivity of the glutarimide ring allows for various transformations, which are particularly important for analytical purposes. The stability and reactivity of related metal-containing complexes highlight the tunability of the glutarimide coordination sphere. rsc.org

Strategies for Analytical Derivatization

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound, such as its detectability, separation, or stability. numberanalytics.com This is particularly relevant for chromatographic methods like gas chromatography (GC) and liquid chromatography (LC). numberanalytics.comresearch-solution.com For compounds with active hydrogens, such as those in the glutarimide structure, derivatization can improve volatility and reduce interactions with the chromatographic system. research-solution.com

Common derivatization reactions for GC analysis include alkylation, acylation, and silylation. research-solution.com The choice of reagent is critical and should result in a nearly complete reaction without causing structural rearrangements of the analyte. research-solution.com In the context of mass spectrometry (MS), derivatization can be used to produce a mass shift or modify fragmentation patterns, aiding in structural elucidation. jfda-online.com

While specific derivatization strategies for Glutarimide, N,3,3-trimethyl- are not extensively detailed in the provided context, the general principles of analytical derivatization for cyclic imides are applicable. For instance, N-hydroxysuccinimidyl (NHS) esters are widely used for derivatizing amino compounds for LC-MS/MS analysis, though potential side reactions need to be considered. researchgate.net

| Derivatization Goal | Technique | Rationale |

| Enhance Volatility for GC | Alkylation, Acylation, Silylation | Reduces intermolecular hydrogen bonding. research-solution.com |

| Improve Chromatographic Separation | General Derivatization | Modifies polarity and interaction with the stationary phase. numberanalytics.com |

| Enhance Detection | General Derivatization | Introduces moieties with strong detector response. jfda-online.com |

| Aid Structural Elucidation by MS | General Derivatization | Creates predictable mass shifts and fragmentation. jfda-online.com |

Mechanistic Analysis of Glutarimide Ring Cyclization and Opening

The formation and cleavage of the glutarimide ring are fundamental chemical transformations relevant to the synthesis and metabolic fate of N,3,3-trimethylglutarimide.

Glutarimide Ring Cyclization

The synthesis of N,3,3-trimethylglutarimide can be conceptually approached through the cyclization of a suitable precursor, such as 3,3-dimethylglutaric acid or its anhydride (B1165640), with methylamine (B109427).

The reaction between 3,3-dimethylglutaric anhydride and methylamine provides a direct route to the imide. The mechanism proceeds through a nucleophilic acyl substitution. chemguide.co.uklibretexts.org

Nucleophilic Attack: The nitrogen atom of methylamine, a potent nucleophile, attacks one of the electrophilic carbonyl carbons of the 3,3-dimethylglutaric anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the newly formed carboxylate, resulting in a mono-N-methylamide of 3,3-dimethylglutaric acid.

Intramolecular Cyclization: Under heating, the terminal carboxylic acid group and the secondary amide undergo an intramolecular condensation reaction. The nitrogen atom of the amide attacks the carbonyl carbon of the carboxylic acid.

Dehydration: This is followed by the elimination of a water molecule to form the stable five-membered glutarimide ring, yielding N,3,3-trimethylglutarimide.

This type of reaction is analogous to the well-established synthesis of amides from acid anhydrides and amines. chemguide.co.uklibretexts.org The reaction is generally driven to completion by the removal of water, often through azeotropic distillation.

Glutarimide Ring Opening

The glutarimide ring can be opened through hydrolysis, which involves the cleavage of one of the amide bonds. This reaction is essentially the reverse of the final step of the cyclization.

The hydrolysis of N,3,3-trimethylglutarimide can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion acts as the nucleophile, attacking one of the carbonyl carbons of the imide ring. This breaks the amide bond and opens the ring to form the corresponding N-methyl-3,3-dimethylglutaramate salt. Subsequent acidification will protonate the carboxylate to yield N-methyl-3,3-dimethylglutaramic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. Following proton transfer and cleavage of the C-N bond, the ring opens to form N-methyl-3,3-dimethylglutaramic acid.

Studies on the hydrolysis of related polymeric structures containing amide functionalities have shown that the carbonyl group can be hydrolyzed to a carboxyl group, leading to the release of a smaller amine-containing molecule. mdpi.com In the case of N,3,3-trimethylglutarimide, this would correspond to the formation of 3,3-dimethylglutaric acid and methylamine upon complete hydrolysis of both amide bonds. Historical literature on the hydrolysis of an isomer, a^/3-trimethylglutarimide, also indicates that hydrolysis initially yields an acid amide, which can be reverted to the imide by heating with concentrated acid, demonstrating the reversibility of the ring-opening and closing process. archive.org

The stability of the glutarimide ring is significant, and its opening often requires forcing conditions such as prolonged heating with strong acids or bases. This stability is a key feature of its chemical behavior.

Structural Elucidation and Conformational Analysis of Glutarimide, N,3,3 Trimethyl

Spectroscopic Characterization Techniques for Glutarimide (B196013), N,3,3-trimethyl-

Spectroscopic methods are fundamental to the characterization of Glutarimide, N,3,3-trimethyl-. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) collectively offer a comprehensive understanding of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of Glutarimide, N,3,3-trimethyl- by mapping the carbon and hydrogen framework.

In solution, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom. While specific experimental spectra for Glutarimide, N,3,3-trimethyl- are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds. hmdb.canp-mrd.org

The ¹H NMR spectrum is expected to show distinct signals for the three different types of methyl groups and the two methylene (B1212753) groups in the piperidine-2,6-dione ring. The N-methyl protons would likely appear as a singlet, as would the geminal dimethyl protons at the C3 position. The protons of the two methylene groups (C4 and C5) would present as multiplets due to spin-spin coupling. pressbooks.pub

The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbons, the quaternary C3 carbon, the methylene carbons, and the methyl carbons, each in a distinct region of the spectrum. organicchemistrydata.org The chemical shifts of the carbonyl groups are particularly indicative of the dione (B5365651) structure. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Glutarimide, N,3,3-trimethyl- Note: These are estimated values based on structure and data from similar compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| N-CH₃ | ~2.9 - 3.1 | ~25 - 30 | Singlet |

| C3-(CH₃)₂ | ~1.1 - 1.3 | ~25 - 30 | Singlet |

| C4-H₂ | ~1.8 - 2.0 | ~30 - 35 | Multiplet |

| C5-H₂ | ~2.5 - 2.7 | ~45 - 50 | Multiplet |

| C3 | - | ~35 - 40 | - |

| C2=O, C6=O | - | ~170 - 175 | - |

Conformational analysis using solution-state NMR can reveal the preferred geometry of the six-membered ring. By analyzing coupling constants and using techniques like the Nuclear Overhauser Effect (NOE), the spatial relationships between protons can be determined, helping to establish whether the ring adopts a chair, boat, or twisted conformation. spectroscopyonline.commiamioh.edu

Solid-state NMR (ssNMR) provides information on the structure and dynamics of molecules in the solid phase. europeanpharmaceuticalreview.com This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. europeanpharmaceuticalreview.com For Glutarimide, N,3,3-trimethyl-, ssNMR could be used to distinguish between different crystal packing arrangements by identifying variations in chemical shifts and relaxation times. europeanpharmaceuticalreview.comnih.gov

Furthermore, ssNMR can probe molecular dynamics, such as the rotation of methyl groups or slower conformational exchanges within the crystal lattice. scifiniti.com By measuring parameters like spin-lattice (T₁) and spin-spin (T₂) relaxation times, insights into the mobility of different parts of the molecule can be gained. scifiniti.com While specific ssNMR studies on this compound are not documented, the methodology is well-established for the characterization of complex organic solids and pharmaceutical ingredients. europeanpharmaceuticalreview.comnih.gov

Solution-State NMR Analysis

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. scifiniti.compressbooks.pub For Glutarimide, N,3,3-trimethyl-, these methods are crucial for confirming the presence of the dicarbonyl system of the imide ring.

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. In related 3,3-disubstituted glutarimides, these bands appear at approximately 1660-1700 cm⁻¹. hmdb.ca The C-N bond stretching within the imide ring also gives rise to characteristic absorptions. hmdb.ca Additionally, C-H stretching and bending vibrations from the methyl and methylene groups are expected in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. libretexts.org

Raman spectroscopy provides complementary information. spectroscopyonline.comnih.gov While C=O stretches are also visible in Raman spectra, non-polar bonds like C-C single bonds often produce stronger signals than in IR. This can be useful for analyzing the carbon skeleton of the molecule. The combination of both IR and Raman spectra provides a more complete vibrational profile of the compound. scifiniti.com

Table 2: Characteristic Vibrational Frequencies for Glutarimide, N,3,3-trimethyl- Based on typical group frequencies and data from related glutarimide structures.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Imide) | 1660 - 1700 | 1660 - 1700 | Strong (IR), Medium (Raman) |

| CH₂ Bend (Scissoring) | 1450 - 1470 | 1450 - 1470 | Medium |

| CH₃ Bend (Asymmetric/Symmetric) | 1370 - 1460 | 1370 - 1460 | Medium |

| C-N Stretch | ~1280 | ~1280 | Medium-Strong |

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry is employed to determine the molecular weight of Glutarimide, N,3,3-trimethyl- and to obtain structural information from its fragmentation pattern. The molecular formula of the compound is C₈H₁₃NO₂, corresponding to a monoisotopic mass of approximately 155.09 Da.

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. The subsequent fragmentation can proceed through several pathways. A common fragmentation for cyclic imides involves the cleavage of the ring. Alpha-cleavage adjacent to the carbonyl groups or the nitrogen atom is also a likely fragmentation route. libretexts.orgraco.cat The loss of a methyl radical (•CH₃, 15 Da) from either the N-methyl or one of the C3-methyl groups would result in a significant fragment ion at m/z 140. Another predictable fragmentation is the loss of carbon monoxide (CO, 28 Da).

Table 3: Predicted Mass Spectrometry Fragmentation for Glutarimide, N,3,3-trimethyl-

| m/z Value | Proposed Fragment | Lost Neutral Fragment |

| 155 | [C₈H₁₃NO₂]⁺• | (Molecular Ion) |

| 140 | [C₇H₁₀NO₂]⁺ | •CH₃ |

| 127 | [C₇H₁₃NO]⁺• | CO |

| 98 | [C₅H₈NO]⁺ | CO + •CH₃ |

| 56 | [C₄H₈]⁺• | C₃H₅NO₂ |

X-ray Crystallography of Glutarimide, N,3,3-trimethyl- and Related Structures

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the ring system. dntb.gov.uaresearchgate.net While a specific crystal structure for Glutarimide, N,3,3-trimethyl- has not been reported in the searched literature, analysis of related N-substituted and 3,3-disubstituted glutarimide structures reveals common conformational features. acs.orgresearchgate.net

Studies on various N-acyl-glutarimides show that the six-membered glutarimide ring typically adopts a distorted chair or envelope conformation. researchgate.netacs.org The substitution at the N1 and C3 positions significantly influences the degree of ring puckering. In the case of Glutarimide, N,3,3-trimethyl-, the gem-dimethyl group at C3 would likely enforce a conformation that minimizes steric hindrance with the adjacent carbonyl group and the axial/equatorial positions of the ring. The N-methylation prevents the formation of hydrogen bonds that are characteristic of unsubstituted glutarimides, which would influence the crystal packing arrangement. nsf.govresearchgate.net A crystallographic study would precisely define the ring conformation and the packing of the molecules in the crystal lattice. iucr.org

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful optical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govmuni.cz This technique is exceptionally sensitive to the three-dimensional structure of molecules, making it a valuable tool for conformational analysis, particularly for complex biological macromolecules like proteins and nucleic acids. nih.govmuni.czformulationbio.com The utility of CD spectroscopy extends to the study of smaller organic molecules, provided they are chiral (optically active). muni.czlibretexts.org

The principle of CD spectroscopy relies on the interaction of polarized light with a chromophore that is either intrinsically chiral or located in a chiral environment. muni.cz For a molecule like Glutarimide, N,3,3-trimethyl-, which is itself achiral, direct analysis via CD spectroscopy would not yield a signal. However, the technique can still be employed to study its conformation under specific circumstances, such as when it interacts with a chiral entity (e.g., a protein, a chiral solvent) or if a chiral center is introduced into the molecule.

CD spectroscopy can provide critical information on:

Secondary Structure: In macromolecules, CD is famously used to estimate the content of secondary structures like alpha-helices and beta-sheets. muni.cz

Conformational Changes: The technique is highly effective for monitoring structural changes that occur due to variations in temperature, pH, solvent, or upon binding to other molecules. formulationbio.comlibretexts.org

Folding and Binding Kinetics: Time-resolved CD measurements can track the kinetics of processes like protein folding or ligand binding. libretexts.org

In the context of N,3,3-trimethyl-glutarimide, if the molecule were to bind to a biological target such as an enzyme or receptor, its induced conformation within the chiral binding site could be probed using CD spectroscopy. This would provide indirect information about the bioactive conformation of the glutarimide derivative.

Conformational Analysis and Dynamics of Glutarimide, N,3,3-trimethyl-

The six-membered glutarimide ring is not planar and, similar to cyclohexane, adopts puckered conformations to minimize steric and torsional strain. The conformational landscape of glutarimide derivatives is of significant interest as it influences their chemical reactivity and biological activity. The substitution pattern on the ring plays a crucial role in determining the preferred conformation. For Glutarimide, N,3,3-trimethyl-, the key substituents are the N-methyl group and the two methyl groups at the C3 position (gem-dimethyl substitution).

Insights from Experimental Spectroscopic Data

While specific experimental spectroscopic data for N,3,3-trimethyl-glutarimide is not extensively detailed in the literature, valuable insights can be drawn from studies on analogous substituted glutarimides and related cyclic systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. researchgate.net

Studies on differently substituted glutarimides reveal that the introduction of methyl groups significantly alters the electron-charge distribution and conformational preferences of the ring. researchgate.net For instance, in 3,3-dimethylglutarimide (B74337), the presence of the gem-dimethyl group at the C3 position introduces specific steric interactions that influence the ring's pucker and the relative stability of different conformations. researchgate.net

NMR spectroscopy, particularly at low temperatures, is a powerful method for studying conformational equilibria. researchgate.net By analyzing chemical shifts and coupling constants, it is possible to determine the ratio of different conformers at equilibrium. For cyclic systems, the difference in free energy (ΔG) between axial and equatorial conformers can be calculated, providing a quantitative measure of conformational preference.

| Technique | Information Gained | Relevance to N,3,3-trimethyl-glutarimide |

| X-ray Crystallography | Provides the precise solid-state structure, including bond lengths, bond angles, and the definitive conformation in the crystal lattice. researchgate.netmdpi.com | Reveals the lowest energy conformation in the solid state, which often corresponds to a low-energy conformation in solution. |

| NMR Spectroscopy | Determines the time-averaged conformation in solution. Low-temperature NMR can "freeze out" individual conformers, allowing for the study of dynamic equilibria. researchgate.net | Can establish the preferred conformation in solution and quantify the energetic difference between possible chair-flips, considering the axial/equatorial positions of the N-methyl group. |

| Theoretical Calculations | Computes the relative energies of different possible conformations (e.g., chair, boat) and predicts geometric parameters. researchgate.netfrontiersin.org | Complements experimental data by exploring the entire potential energy surface and identifying all stable conformers and the energy barriers between them. |

Influence of Substituents on Glutarimide Conformation

The substituents on the glutarimide ring dictate its preferred three-dimensional structure through a combination of steric and electronic effects.

Gem-Dimethyl Group at C3: The presence of two methyl groups on the same carbon atom (C3) is a classic example of the Thorpe-Ingold effect. This substitution pattern can influence the ring's internal angles and conformational preference. The steric bulk of the two methyl groups introduces significant 1,3-diaxial interactions if one of the methyls were to be in an axial-like position in a flattened or boat-like conformation. Therefore, the ring is likely to adopt a conformation that minimizes these steric clashes. In a chair conformation, the C3 atom is part of the "seat" of the chair, and the two methyl groups project outwards, which is sterically favorable.

| Substituent | Position | Key Influence | Expected Conformational Consequence for N,3,3-trimethyl-glutarimide |

| N-Methyl | N1 | Introduces steric interactions that can influence the planarity around the nitrogen and the overall ring pucker. acs.org | The N-methyl group's orientation will be optimized to reduce steric hindrance with the rest of the ring. |

| gem-Dimethyl | C3 | Increases steric bulk and restricts conformational flexibility (Thorpe-Ingold effect). researchgate.net | Reinforces a puckered chair-like conformation to minimize steric strain. It disfavors conformations that would place the methyl groups in highly strained positions. |

Computational and Theoretical Studies of Glutarimide, N,3,3 Trimethyl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide profound insights into the intrinsic properties of molecules by solving the Schrödinger equation with various levels of approximation. researchgate.net These computational methods are essential for understanding the electronic structure, stability, and reactivity of compounds like Glutarimide (B196013), N,3,3-trimethyl-. By modeling the molecule at the subatomic level, researchers can predict a wide range of characteristics that are difficult or impossible to measure experimentally. mdpi.com

Density Functional Theory (DFT) has become a popular and powerful quantum mechanical method for investigating the electronic structures of molecules in chemistry and materials science. nih.govresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density, offering a balance between computational cost and accuracy. mdpi.com

In the study of glutarimide and its derivatives, DFT is extensively applied to calculate optimized molecular geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.net For Glutarimide, N,3,3-trimethyl-, DFT calculations can elucidate how the addition of the N-methyl and the two C3-methyl groups influences the geometry and electronic distribution of the glutarimide ring compared to the parent molecule. These calculations are crucial for predicting the molecule's reactivity and interaction with other molecules. mdpi.com Key parameters such as bond lengths, bond angles, and dihedral angles are determined to find the most stable three-dimensional structure.

Table 1: Predicted Geometric Parameters of Glutarimide, N,3,3-trimethyl- via DFT

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.22 | |

| C-N | 1.38 | |

| N-CH₃ | 1.46 | |

| C3-C(CH₃)₂ | 1.54 | |

| Bond Angles (°) | ||

| O=C-N | 121.5 | |

| C-N-C | 118.0 | |

| C-N-CH₃ | 119.5 | |

| CH₃-C-CH₃ | 109.8 |

Note: The values in this table are representative examples based on typical DFT calculations for similar organic molecules and are for illustrative purposes.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), involve approximating a solution to the Schrödinger equation. researchgate.net

For molecules in the glutarimide family, ab initio calculations are employed to obtain highly accurate predictions of molecular structure and stability. researchgate.net Applying these methods to Glutarimide, N,3,3-trimethyl- allows for the precise determination of its ground-state energy, ionization potential, and electron affinity. researchgate.net The stability of the molecule can be assessed by comparing its calculated energy to that of potential isomers or decomposition products. These calculations provide a fundamental benchmark for the molecule's thermodynamic properties. mdpi.com

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental spectra. researchgate.net The results from DFT and ab initio calculations, such as molecular geometries and vibrational energy levels, are used to simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

For Glutarimide, N,3,3-trimethyl-, calculating the vibrational frequencies helps in assigning the absorption bands observed in experimental IR and Raman spectra to specific molecular motions, such as the stretching of the carbonyl (C=O) groups or the bending of the methyl (CH₃) groups. researchgate.net This correlation between theoretical and experimental data is invaluable for confirming the molecular structure.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Symmetric C=O Stretch | Carbonyl | 1755 | 1740 |

| Asymmetric C=O Stretch | Carbonyl | 1700 | 1685 |

| N-CH₃ Stretch | N-Alkyl | 2960 | 2950 |

| C-N-C Ring Stretch | Imide | 1250 | 1242 |

Note: Values are hypothetical and for illustrative purposes, showing the typical agreement between calculated and experimental data.

Ab Initio Methods for Electronic Structure and Stability

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore the dynamic behavior, conformational flexibility, and intermolecular interactions of molecules over time. nih.gov

The glutarimide ring is not planar and typically adopts a "half-chair" conformation. nih.gov For a substituted molecule like Glutarimide, N,3,3-trimethyl-, various conformations can exist due to the rotation around single bonds. Conformational sampling is the process of exploring these different spatial arrangements to identify the most stable (lowest energy) ones. unimi.it

Molecular dynamics (MD) simulations are a key tool for this purpose. nih.gov By simulating the atomic motions over time based on a force field, MD can generate an energetic landscape that maps the relative energies of different conformations and the barriers to interconversion. This is critical for understanding which shapes the molecule is likely to adopt in different environments.

Table 3: Relative Energies of Hypothetical Conformers

| Conformer ID | Description | Relative Energy (kcal/mol) |

| Conf-1 | Global Minimum (e.g., specific ring pucker) | 0.00 |

| Conf-2 | Alternative Ring Pucker | +1.5 |

| Conf-3 | Rotamer of N-methyl group | +2.8 |

Note: This table illustrates how computational methods can quantify the energy differences between various molecular shapes.

The way a molecule interacts with its surroundings is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. semanticscholar.org Predicting these interactions is fundamental to understanding the chemical and biological behavior of Glutarimide, N,3,3-trimethyl-, particularly in the context of its potential applications in materials science or medicinal chemistry. researchgate.netnih.gov

Molecular modeling techniques can compute the electrostatic potential surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). The carbonyl oxygens are strong hydrogen bond acceptors, while the presence of methyl groups influences the molecule's lipophilicity and potential for van der Waals interactions. semanticscholar.orgbiorxiv.org Analyzing these interactions is crucial for predicting how the molecule might bind to a protein receptor or self-assemble in the solid state. biorxiv.orgbiorxiv.org

Table 4: Potential Intermolecular Interaction Sites on Glutarimide, N,3,3-trimethyl-

| Site on Molecule | Type of Atom(s) | Predominant Interaction Type |

| Carbonyl Oxygens | Oxygen | Hydrogen Bond Acceptor |

| N-Methyl Group | Carbon, Hydrogen | Van der Waals, Hydrophobic |

| C3-Dimethyl Groups | Carbon, Hydrogen | Van der Waals, Hydrophobic |

| Ring Methylene (B1212753) Protons | Hydrogen | Weak Hydrogen Bond Donor |

Conformational Sampling and Energetic Landscapes

Structure-Based Design Principles for Glutarimide Derivatives

The design of novel glutarimide derivatives is a cornerstone of medicinal chemistry, largely driven by the central role of the glutarimide scaffold in compounds with significant therapeutic effects, such as immunomodulatory and anticancer activities. rscf.ruwikipedia.org Computational and theoretical studies provide the foundation for understanding how the structure of these molecules dictates their biological function, guiding the synthesis of new, more potent, and selective agents. The principles derived from these studies are directly applicable to the rational design of analogs based on "Glutarimide, N,3,3-trimethyl-".

The glutarimide ring itself is a critical pharmacophore, essential for interacting with biological targets. rscf.ru A prominent example is its binding to the protein Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex. rscf.rubeilstein-journals.org This interaction is the basis for the activity of immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and lenalidomide. rscf.ru Quantum chemical calculations have also highlighted the structural and physicochemical similarities between the glutarimide moiety and nucleosides like uracil (B121893) and thymine, suggesting it may act as a carrier molecule to transport active functional groups across cell membranes. researchgate.net

Structure-activity relationship (SAR) studies, often supported by computational modeling, have elucidated key principles for designing glutarimide derivatives:

Substitution at the Glutarimide Ring: The position and nature of substituents on the glutarimide ring are crucial for activity. For instance, research has focused on 2-substituted glutarimides for developing CRBN ligands. rscf.ru Alignment-free 3D-QSAR (three-dimensional quantitative structure-activity relationship) studies on various glutarimide-containing compounds have identified specific structural motifs that are positively or negatively correlated with antiproliferative potency. researchgate.net These models can predict the activity of new designs and highlight pharmacophoric patterns required for high potency. researchgate.net

Role of Hydrophobicity and Bulk: The presence of bulky, hydrophobic moieties can significantly influence the potency of glutarimide derivatives. tandfonline.com In one study, a compound featuring a bulky hydrophobic group distant from the glutarimide ring demonstrated the best antiproliferative effects within the tested set. tandfonline.com Computational models emphasize that highly potent molecules often share similar spatial positioning of these groups. researchgate.net

Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of binding affinity and selectivity. The imide group (OC-NH-CO) itself provides hydrogen bond donor and acceptor sites. researchgate.net Molecular interaction field (MIF) calculations can map the areas around a molecule where interactions with hydrogen-bond donors, acceptors, and hydrophobic groups are favorable, helping to rationalize the structural features of the most active compounds. tandfonline.com Structure-based design can involve extending a molecule's framework to create new hydrogen bonds with the target protein, potentially leading to a more potent compound. drugdesign.org

Stereochemistry: The stereochemistry at chiral centers, particularly at the C3 position of the glutarimide ring, can be critical for biological activity. For example, the S-enantiomer of some derivatives is often more active than the R-enantiomer. nih.gov Synthetic methods that preserve or control the stereochemistry are therefore essential for developing effective therapeutic agents. nih.gov

Computational data for the parent compound, Glutarimide, N,3,3-trimethyl-, provides a baseline for designing new derivatives.

| Computational Property | Predicted Value |

|---|---|

| Molecular Formula | C8H13NO2 |

| Monoisotopic Mass | 155.09464 Da |

| XlogP | 0.3 |

Data sourced from PubChemLite. uni.lu

Further computational predictions detail the compound's properties in mass spectrometry analyses, which are crucial for experimental characterization.

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]+ | 156.10192 | 129.2 |

| [M+Na]+ | 178.08386 | 138.3 |

| [M-H]- | 154.08736 | 132.0 |

| [M+K]+ | 194.05780 | 137.4 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

These design principles, derived from extensive research on a range of derivatives, form a strategic framework. By applying these rules—modifying substituents, controlling stereochemistry, and optimizing physicochemical properties through computational guidance—researchers can rationally design novel analogs of Glutarimide, N,3,3-trimethyl- to enhance their interaction with specific biological targets and achieve desired therapeutic outcomes.

Molecular Interactions and Biological Target Engagement of Glutarimide, N,3,3 Trimethyl

Structure-Activity Relationship (SAR) Studies of Glutarimide (B196013) Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.com For glutarimide derivatives, these studies have been instrumental in identifying the key structural features necessary for their interaction with biological targets and in guiding the design of new, more potent, and selective compounds.

Identification of Key Structural Features for Biological Activity

The biological activity of glutarimide derivatives is largely dictated by specific structural features that govern their interaction with target proteins. The glutarimide ring itself is a primary determinant for binding to Cereblon (CRBN). researchgate.netresearchgate.net

Key structural features include:

The Glutarimide Ring: This cyclic imide is the minimal structure required for CRBN binding. rsc.org It forms crucial hydrogen bonds within the binding pocket of CRBN. acs.org Specifically, the imide group acts as both a hydrogen bond donor and acceptor. researchgate.net

Carbonyl Groups: Both carbonyl groups on the glutarimide ring are essential for binding activity. The absence of one of these groups leads to a loss of binding. researchgate.net

Substituents on the Glutarimide Ring: Modifications to the glutarimide ring can significantly impact binding affinity and biological activity. For instance, bulky modifications at the C4 position can cause steric clashes and result in a loss of CRBN binding. researchgate.net However, other substitutions can enhance activity. For example, the introduction of a phenyl group can lead to derivatives with improved chemical stability. researchgate.netnih.gov

Chirality: The stereochemistry at the chiral center of the glutarimide ring can influence binding affinity. For example, the (S)-enantiomer of thalidomide (B1683933) binds to CRBN with a significantly higher affinity than the (R)-enantiomer. researchgate.netmdpi.com

The Protruding Moiety: While the glutarimide ring is responsible for CRBN binding, the other parts of the molecule, often referred to as the "protruding moiety," are crucial for recruiting specific "neosubstrates" to the CRBN E3 ligase complex for degradation. rsc.orgontosight.ai The nature of this moiety determines the selectivity of the protein degradation.

Table 1: Impact of Structural Modifications on the Biological Activity of Glutarimide Derivatives

| Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|

| Removal of one carbonyl group from the glutarimide ring | Loss of binding to CRBN | researchgate.net |

| Bulky substituent at C4 of the glutarimide ring | Loss of CRBN binding due to steric hindrance | researchgate.net |

| Introduction of a phenyl group | Improved chemical stability | researchgate.netnih.gov |

| (S)-enantiomer vs. (R)-enantiomer (in thalidomide) | (S)-enantiomer has ~10-fold higher binding affinity to CRBN | researchgate.netmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. oncodesign-services.com These models use statistical methods to derive mathematical equations that describe how physicochemical properties of molecules, such as hydrophobicity, electronics, and steric effects, influence their biological function. tandfonline.comwinona.edu

For glutarimide derivatives, 3D-QSAR studies have been employed to understand the structural requirements for their antiproliferative activity. researchgate.netgrafiati.com These studies use molecular interaction fields to identify structural motifs that are either positively or negatively correlated with the potency of the compounds. researchgate.netgrafiati.com For example, one study on NCI glutarimide derivatives identified that smaller molecules were generally more potent across several cell lines. researchgate.net These models can serve as a guide for the rational design of novel analogs with improved activity. researchgate.net

The descriptors used in these QSAR studies are often derived from the 3D structures of the compounds and can include:

Pharmacophoric features: such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions. tandfonline.comresearchgate.net

Whole-molecule properties: like molecular surface area, polar surface area, and molecular volume. tandfonline.com

These computational approaches help in predicting the activity of new compounds before their synthesis, thereby accelerating the drug discovery process. oncodesign-services.com

Rational Design for Improved Stability and Specificity

Rational design strategies aim to systematically modify the structure of a lead compound to enhance its desired properties, such as stability and target specificity. nih.gov In the context of glutarimide derivatives, these efforts have focused on optimizing their interaction with CRBN and modulating their ability to recruit specific neosubstrates for degradation.

Improving Stability: A significant challenge with some glutarimide-based compounds, like thalidomide, is their inherent instability and tendency to hydrolyze. nih.govnih.gov To address this, researchers have designed novel analogs. For instance, phenyl glutarimide (PG) analogues have been developed that exhibit improved chemical stability while retaining their affinity for CRBN. researchgate.netnih.gov Further modifications, such as replacing the C-3 carbon of the glutarimide ring with a nitrogen atom to create phenyl dihydrouracil (B119008) (PD) derivatives, have led to even greater resistance to hydrolysis and have addressed issues of racemization. nih.govchemrxiv.org

Enhancing Specificity: The specificity of protein degradation induced by glutarimide-based molecular glues is determined by the "protruding moiety" that extends from the CRBN-binding glutarimide ring. rsc.org Subtle modifications to this part of the molecule can significantly alter the range of proteins targeted for degradation. dundee.ac.uk Rational design allows for the fine-tuning of this region to achieve selective degradation of a desired target protein while minimizing off-target effects. dundee.ac.uk For example, the development of PROTACs (Proteolysis Targeting Chimeras) often involves linking a CRBN-binding moiety, like a glutarimide derivative, to a ligand that binds to a specific protein of interest, thereby directing the E3 ligase machinery to that particular protein. nih.gov

These rational design approaches, often guided by structural biology and computational modeling, are paving the way for the development of next-generation glutarimide-based therapeutics with improved pharmacological profiles. nih.govdundee.ac.uk

Ligand-Receptor Binding and Affinity Studies

Understanding the binding of a ligand to its receptor is fundamental to drug discovery. frontiersin.org For glutarimide derivatives, these studies focus on their interaction with the Cereblon (CRBN) protein.

Analysis of Binding Kinetics and Thermodynamics

For glutarimide derivatives, the binding to CRBN is primarily mediated by the glutarimide ring. researchgate.netresearchgate.net The thermodynamics of this interaction can be quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding affinity. Studies have shown that even the simple glutarimide molecule can bind to CRBN, albeit with a weaker affinity compared to more complex derivatives like thalidomide. researchgate.netacs.org Substitutions on the glutarimide or the attached phthalimide (B116566) moiety can significantly alter the binding affinity. acs.org For example, succinimide-based derivatives have been shown to bind to CRBN with a higher affinity than their glutarimide counterparts. acs.org

Molecular dynamics simulations and other computational methods are increasingly being used to study the kinetics and thermodynamics of ligand-receptor binding in detail, providing insights into the entire binding process. frontiersin.org

Receptor Binding Assays and Methodologies (e.g., Fluorescence Polarization)

A variety of experimental techniques are used to measure ligand-receptor binding and determine binding affinities. vanderbilt.edu These assays are essential for screening compound libraries and for characterizing the interactions of lead compounds.

Commonly used methods for studying the binding of glutarimide derivatives to CRBN include:

Competitive Elution Assays: These assays often use thalidomide-immobilized beads. A test compound is added to see if it can compete with the immobilized thalidomide for binding to CRBN. The amount of CRBN that binds to the beads is then quantified, often by Western blotting. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays have been developed to characterize CRBN ligands. acs.org These assays measure the transfer of energy between two fluorophores, which is dependent on the distance between them. Ligand binding can induce conformational changes that alter the FRET signal.

Fluorescence Polarization (FP): FP is a homogeneous assay format that is well-suited for high-throughput screening. uzh.chnih.govnih.gov In an FP assay, a fluorescently labeled ligand is used. When the labeled ligand is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. When it binds to a larger molecule, like a receptor, its tumbling is slowed, and the polarization of the emitted light increases. uzh.ch Unlabeled compounds can be tested for their ability to displace the fluorescent ligand, which results in a decrease in fluorescence polarization. This method allows for the determination of binding affinities of unlabeled compounds in a competitive format. uzh.chbmglabtech.com

Microscale Thermophoresis (MST): This technique measures the movement of molecules in a temperature gradient, which is dependent on their size, charge, and hydration shell. nih.gov Ligand binding causes a change in these properties, which can be detected and used to determine binding affinities. nih.gov

Table 2: Methodologies for Studying Ligand-Receptor Binding

| Methodology | Principle | Application in Glutarimide-CRBN Studies | Reference |

|---|---|---|---|

| Competitive Elution Assay | Measures the ability of a compound to compete with an immobilized ligand for binding to a target protein. | Used to demonstrate the binding of glutarimide and its derivatives to CRBN. | researchgate.net |

| Fluorescence Resonance Energy Transfer (FRET) | Measures distance-dependent energy transfer between two fluorophores to detect binding events. | Characterization of CRBN ligands. | acs.org |

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light upon ligand binding to a receptor. | High-throughput screening and determination of binding affinities for GPCRs and other targets. | uzh.chnih.govnih.gov |

| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a temperature gradient to quantify binding interactions. | Used to measure the binding of glutarimide derivatives to the thalidomide binding domain of CRBN. | nih.gov |

Mechanisms of Glutarimide-Cereblon (CRBN) Ligand Interactions

The interaction between glutarimide-based compounds and the Cereblon (CRBN) protein is a critical aspect of their biological activity. CRBN is a substrate receptor within the Cullin-ring ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govfrontiersin.org The binding of glutarimide derivatives to CRBN can modulate the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. nih.govrscf.ru

The glutarimide moiety itself is essential for this interaction, fitting into a specific binding pocket on CRBN. binasss.sa.cracs.org This pocket, often referred to as the thalidomide-binding domain (TBD), is characterized by a hydrophobic environment rich in tryptophan residues (Trp380, Trp386, and Trp400). nih.govbinasss.sa.cr The glutarimide ring forms crucial hydrogen bonds with the protein backbone, specifically with the amino acids His378 and Trp380. binasss.sa.cracs.org These interactions anchor the glutarimide molecule within the binding pocket, while other parts of the molecule can then interact with and recruit neosubstrates. binasss.sa.cr

The binding of the glutarimide ring to CRBN mimics a natural degron, which is a signal for protein degradation. ashpublications.org This mimicry allows these synthetic compounds to hijack the cell's natural protein disposal system. ashpublications.org The specificity of which proteins are targeted for degradation is determined by the substituents on the glutarimide ring. binasss.sa.cr For instance, variations in the phthalimide group of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, all of which contain a glutarimide core, lead to different neosubstrate specificities. nih.govbinasss.sa.cr

Table 1: Key Residues in Glutarimide-Cereblon Interaction

| Residue | Role in Interaction | Citation |

|---|---|---|

| Trp380 | Forms part of the hydrophobic binding pocket and a hydrogen bond with the glutarimide ring. | nih.govbinasss.sa.cr |

| Trp386 | Contributes to the hydrophobic pocket that accommodates the glutarimide ring. | nih.govbinasss.sa.cr |

| Trp400 | Part of the tryptophan-rich hydrophobic pocket. | binasss.sa.cr |

| His378 | Forms a hydrogen bond with the glutarimide ring. | binasss.sa.cr |

| Phe404 | Contributes to the hydrophobic binding pocket. | nih.gov |

Enzyme and Protein Interaction Analysis

The enzymatic metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Research has demonstrated that various CYP isoforms are capable of metabolizing glutarimide derivatives. nih.gov For instance, glutethimide, another glutarimide-based drug, is metabolized in the liver, with its two isomers following different metabolic pathways involving hydrolysis and hydroxylation. taylorandfrancis.com

The primary enzyme system responsible for the oxidative metabolism of many glutarimide derivatives is the cytochrome P450 system. nih.govnih.govwikipedia.org Specific isoforms such as CYP2C19 and CYP3A4 have been identified as major contributors to the metabolism of thalidomide, leading to hydroxylated metabolites. nih.govnih.gov Further oxidation of these metabolites can occur, sometimes leading to the formation of reactive intermediates. nih.gov

In addition to the well-established role of CYPs, other enzyme systems may also be involved. For instance, aldehyde oxidase (AOX) has been recognized as an important enzyme in the metabolism of various xenobiotics and could potentially play a role in the metabolism of certain glutarimide derivatives. acs.org The metabolic fate of these compounds is complex and can involve multiple enzymatic pathways, which can influence their efficacy and potential for drug-drug interactions. nih.govtaylorandfrancis.com

Table 2: Enzymes Involved in Glutarimide Derivative Metabolism

| Enzyme System | Specific Enzymes | Role in Metabolism | Citation |

|---|---|---|---|

| Cytochrome P450 | CYP2C19, CYP3A4, CYP2J2, CYP2C18, CYP4A11 | Oxidation, hydroxylation | nih.govnih.gov |

| Aldehyde Oxidase | hAOX | Potential for oxidation | acs.org |

In Vitro Enzymatic Metabolism Studies of Glutarimide Derivatives

Chemical Biology Applications: Glutarimide-Based Probes

The unique ability of the glutarimide moiety to bind to CRBN has made it a valuable scaffold for the design and synthesis of chemical probes. nih.govspbu.ru These probes are designed to retain the CRBN-binding capability of the glutarimide core while incorporating additional functionalities, such as reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling. biorxiv.orgnih.gov

The synthesis of these probes often starts with a readily available glutarimide derivative, which is then chemically modified. rscf.ruspbu.ru For example, researchers have developed methods to introduce functional groups at various positions on the glutarimide or its associated rings, allowing for the attachment of linkers and other molecular entities. researchgate.netyuntsg.com This modular approach enables the creation of a diverse range of probes tailored for specific applications. frontiersin.org The development of phenyl-glutarimide (PG) analogues represents an effort to create more stable and efficient CRBN binders for use in probes and degraders. yuntsg.comnih.gov

Glutarimide-based probes are powerful tools for identifying and validating biological targets. acs.orgacs.org One major application is in the development of Proteolysis-Targeting Chimeras (PROTACs). spbu.runih.gov PROTACs are bifunctional molecules that consist of a ligand for an E3 ligase (like CRBN), a linker, and a ligand for a protein of interest (POI). google.com By simultaneously binding to CRBN and the POI, the PROTAC brings the POI into proximity with the E3 ligase complex, leading to its ubiquitination and degradation. frontiersin.org

Activity-based probes (ABPs) incorporating a glutarimide moiety can be used to study the activity of enzymes and to identify new protein targets. nih.govfrontiersin.org For example, photo-affinity probes have been developed to covalently label binding partners upon photoactivation, allowing for the identification of direct and indirect targets of glutarimide-based compounds in a cellular context. biorxiv.org These chemical biology approaches are invaluable for understanding the complex mechanisms of action of glutarimide derivatives and for the development of new therapeutic strategies. ontosight.airsc.org

Fluorescent and Activity-Based Probes derived from Glutarimide Scaffolds

The glutarimide ring is a foundational structural motif in a number of pharmacologically significant molecules known to engage with biological targets, most notably the E3 ubiquitin ligase adaptor protein, cereblon (CRBN). wikipedia.orgnih.gov To better understand and visualize these molecular interactions in complex biological systems, researchers have developed sophisticated chemical tools. By derivatizing the glutarimide scaffold, fluorescent probes for bioimaging and activity-based probes (ABPs) for functional proteomics have been created. These probes are instrumental in elucidating target engagement, determining the functional state of enzymes, and screening for novel modulators. nih.govnomuraresearchgroup.com

Fluorescent Probes

Fluorescent probes are designed by covalently attaching a fluorophore—a molecule that can emit light upon excitation—to a targeting scaffold, which in this case is a glutarimide derivative. nih.gov These tools enable the direct visualization of the probe-target interaction within cellular environments. The glutarimide moiety directs the probe to its biological partner, such as CRBN, and the attached fluorophore provides a detectable signal for analysis by techniques like fluorescence microscopy or flow cytometry. nih.gov

The synthesis of these probes often employs robust and efficient chemical reactions. For example, "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has been utilized to link fluorophores to a thalidomide azide (B81097) derivative. researchgate.net This method allows for the modular assembly of diverse probes with various fluorescent profiles. researchgate.net One notable application involves the derivatization of cycloheximide, a glutarimide-containing natural product, into a fluorescent probe for imaging protein synthesis. researchgate.net Similarly, fluorescent derivatives of glucosyl ceramide have been synthesized to create sensitive substrates for determining the activity of enzymes like glucocerebrosidase. nih.gov

The choice of fluorophore is critical and can be tailored for specific applications. Fluorophores such as 4-nitrobenz-2-oxa-1,3-diazole (NBD), fluorescein, and rhodamine have been successfully incorporated into glutarimide-related structures. nih.govresearchgate.net The resulting probes can be used to study binding kinetics, cellular localization, and the consequences of target engagement. nih.gov

Table 1: Examples of Fluorescent Probes Based on Bioactive Scaffolds

| Probe/Derivative | Scaffold | Fluorophore | Target/Application | Key Finding | Citation |

|---|---|---|---|---|---|

| Fluorescent Cycloheximide | Cycloheximide | Not Specified | Protein Synthesis Imaging | Derivatized from a glutarimide antibiotic to create an imaging probe. | researchgate.net |

| Fluorescent Thalidomide Analogues | Thalidomide | NBD, others | Undefined (Profile Study) | Synthesized via click chemistry to create a diverse fluorescence profile. | researchgate.net |

| NBD-Trp25-glucagon | Glucagon | NBD | Glucagon Receptor | Retained full agonist activity, enabling study of receptor binding. | nih.gov |

| Fluorescein-Trp25-glucagon | Glucagon | Fluorescein | Glucagon Receptor | Showed the highest quantum yield among tested derivatives. | nih.gov |

Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses small-molecule probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnomuraresearchgroup.com An ABP typically consists of three key components: a recognition element (e.g., the glutarimide scaffold), a reactive group or "warhead" that forms a covalent bond with the target, and a reporter tag (such as a fluorophore or biotin) for detection and enrichment. frontiersin.org

The development of ABPs from the glutarimide scaffold is particularly relevant for overcoming certain limitations in drug discovery. For instance, chemical modifications to the glutarimide ring, such as the N-methylation present in N,3,3-trimethyl-glutarimide, are known to significantly weaken or abolish binding to CRBN. nih.gov This is often exploited to create negative controls for PROTACs and molecular glues. nih.gov However, an ABP strategy can rescue this loss of affinity. By incorporating a reactive warhead, such as a sulfonyl fluoride (B91410), into the structure, the probe can covalently bind to a nearby residue in the target's binding pocket, thereby compensating for the reduced non-covalent interactions. nih.gov

Research has shown that incorporating a sulfonyl fluoride electrophile into IMiD derivatives that normally show weak CRBN binding can rescue this interaction. nih.gov For example, an N-methyl glutarimide derivative equipped with a sulfonyl fluoride warhead was able to covalently engage His353 in the sensor loop of CRBN, demonstrating that the ABP approach can successfully label the target despite the unfavorable modification. nih.gov This highlights the potential for creating highly specific and potent probes even from scaffolds with initially low affinity.

Table 2: Components and Characteristics of Glutarimide-Analogous Activity-Based Probes

| Probe Scaffold | Warhead | Target Protein | Target Residue | Effect | Citation |

|---|---|---|---|---|---|

| N-methyl glutarimide derivative | Sulfonyl fluoride | Cereblon (CRBN) | Histidine (His353) | Rescued binding affinity lost due to N-methylation through covalent engagement. | nih.gov |

Q & A

Q. What are the established synthetic routes for N,3,3-trimethylglutarimide, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: Synthesis typically involves cyclization of substituted glutaric acid derivatives or nucleophilic substitution reactions. Key parameters include:

- Catalyst selection : Acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) to drive cyclization .

- Temperature control : Maintain 80–100°C to avoid side reactions like over-alkylation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures yields >97% purity, confirmed by melting point (84–89°C) and HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N,3,3-trimethylglutarimide, and what key spectral markers should researchers prioritize?

Methodological Answer:

Q. What are the critical safety considerations when handling N,3,3-trimethylglutarimide in laboratory settings, and how do its hazards compare to structurally similar glutarimide derivatives?

Methodological Answer:

- Hazards : Harmful if inhaled, ingested, or absorbed through skin (Section 2, ).

- Mitigation : Use fume hoods, nitrile gloves, and emergency eyewash stations. Compare to glutethimide (C₁₃H₁₅NO₂), which shares similar toxicity but higher lipophilicity .

- First Aid : For skin contact, wash with 0.9% saline; for ingestion, administer activated charcoal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) be applied to predict the reactivity and intermolecular interactions of N,3,3-trimethylglutarimide in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron density at carbonyl groups, predicting nucleophilic attack sites .

- Molecular Dynamics : Simulate solvent interactions (e.g., water/DMSO) to evaluate solubility and aggregation behavior .

- Validation : Cross-reference computational results with experimental XRD or DSC data .

Q. What experimental strategies can resolve contradictions in reported biological activity data for N,3,3-trimethylglutarimide across different cell line models?

Methodological Answer:

- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) with controlled passage numbers .

- Dose-Response Curves : Calculate IC₅₀ values across ≥3 replicates, accounting for batch-to-batch compound variability .

- Mechanistic Studies : Employ siRNA knockdowns to isolate target pathways (e.g., NF-κB) and reduce off-target effects .

Q. What advanced statistical methods are appropriate for analyzing structure-activity relationships in N,3,3-trimethylglutarimide derivatives with varying substitution patterns?

Methodological Answer:

- Multivariate Analysis : Apply PCA or PLS regression to correlate substituent electronegativity with bioactivity .

- QSAR Modeling : Use MOE or Schrödinger to predict logP and polar surface area impacts on membrane permeability .

- Error Analysis : Report confidence intervals (95%) for regression coefficients to quantify uncertainty .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting point data (e.g., 84–89°C vs. 90–95°C) for N,3,3-trimethylglutarimide across literature sources?

Methodological Answer:

- Purity Assessment : Reanalyze samples via DSC to detect polymorphic forms or impurities .

- Method Comparison : Contrast capillary tube vs. hot-stage microscopy techniques, noting heating rates (1–5°C/min) .

- Environmental Controls : Standardize humidity levels during measurements to prevent hydrate formation .

Experimental Design

Q. What controls are essential when evaluating N,3,3-trimethylglutarimide’s stability under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.